Bis(4-diethylaminodithiobenzil)nickel

Description

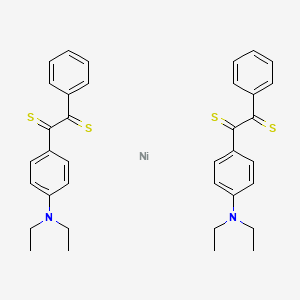

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H38N2NiS4 |

|---|---|

Molecular Weight |

685.7 g/mol |

IUPAC Name |

1-[4-(diethylamino)phenyl]-2-phenylethane-1,2-dithione;nickel |

InChI |

InChI=1S/2C18H19NS2.Ni/c2*1-3-19(4-2)16-12-10-15(11-13-16)18(21)17(20)14-8-6-5-7-9-14;/h2*5-13H,3-4H2,1-2H3; |

InChI Key |

YXXWGHOHBIHTKU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.CCN(CC)C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.[Ni] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Design Principles

Strategies for the Synthesis of Dithiobenzil Ligand Precursors

The foundation of the target complex lies in the synthesis of the 4-diethylaminodithiobenzil ligand. This process starts with the construction of a substituted benzil (B1666583) framework, which is subsequently converted to the desired dithiolene ligand.

Benzil, or 1,2-diphenylethane-1,2-dione, serves as the core structure for the ligand. researchgate.net The synthesis of its substituted derivatives, such as those required for the 4-diethylaminodithiobenzil ligand, can be achieved through various organic chemistry methods. A common route involves the oxidation of the corresponding substituted benzoin (B196080). For the specific case of the 4-diethylamino substituted ligand, the synthesis would begin with a benzoin derivative bearing a diethylamino group on one of the phenyl rings.

Key synthetic transformations for preparing substituted benzils often rely on established oxidation reactions. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity of the desired substituted benzil derivative.

Table 1: General Methodologies for Benzil Synthesis

| Method | Description | Starting Material | Key Reagents |

|---|---|---|---|

| Benzoin Oxidation | A widely used method involving the oxidation of an α-hydroxyketone (acyloin). | Benzoin or substituted benzoin | Nitric acid, Copper(II) acetate (B1210297) |

| Friedel-Crafts Acylation | Involves the acylation of an aromatic ring, which can be adapted for substituted systems. | Substituted benzene (B151609) | Oxalyl chloride, AlCl₃ |

These foundational methods are adapted to produce benzil derivatives with specific functional groups, such as the diethylamino group, which is essential for the final ligand structure.

The conversion of the substituted benzil or a related precursor like benzoin into the dithiolene ligand is a critical step. This transformation typically involves the reaction of the diketone with a sulfurating agent. A powerful and frequently employed method is the reaction of an α-hydroxyketone (acyloin), such as 4-diethylaminobenzoin, with phosphorus pentasulfide (P₄S₁₀). wikipedia.orgprepchem.com This reaction, often performed in a solvent like dioxane, converts the oxygen atoms of the carbonyl groups into sulfur, leading to the formation of the dithiolene moiety in situ. prepchem.com

The resulting species is an alkenedithiolate, which is the active ligand that coordinates to the metal center. wikipedia.org These alkenedithiolates are often generated and used immediately in the subsequent coordination reaction without isolation. wikipedia.org

Coordination Chemistry Approaches for Complex Formation

Once the dithiolene ligand is generated, the next phase involves its coordination to a nickel(II) center. The strategies employed for this complexation are designed to ensure the formation of the desired bis-ligand complex with control over its stoichiometry and electronic state.

The most common approach for synthesizing bis(dithiolene) complexes, including the title compound, is through a direct reaction between a nickel(II) salt and the ligand. wikipedia.org High-yielding syntheses often involve treating nickel salts with sulfided benzoin. wikipedia.org A typical procedure involves generating the dithiolene ligand in situ from the corresponding benzoin and P₄S₁₀, followed by the addition of a hydrated nickel(II) chloride solution. prepchem.com The mixture is then heated, leading to the formation and precipitation of the dark-colored bis(dithiobenzil)nickel complex. prepchem.com

Alternatively, the pre-formed alkali metal salt of the alkenedithiolate can be reacted with a nickel(II) halide, such as NiCl₂, to yield the complex. wikipedia.org

Table 2: Typical Direct Synthesis Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

|---|

The product can then be purified by methods such as extraction with a suitable solvent like boiling toluene. prepchem.com

Template-assisted synthesis utilizes a metal ion to organize and pre-arrange ligand precursors, facilitating a specific cyclization or condensation reaction that would be less efficient in the absence of the metal. While this method is powerful for creating macrocyclic ligands, its application in the synthesis of simple bis(dithiolene) complexes like Bis(4-diethylaminodithiobenzil)nickel is less common. rsc.org The direct reaction pathways are generally efficient enough for the formation of these types of complexes. However, template effects can play a role in constructing more elaborate structures where dithiolene units are incorporated into larger macrocyclic systems. rsc.org

A defining feature of dithiolene complexes is the "non-innocent" character of the ligand, meaning the ligand itself is redox-active. chemrxiv.org This property can lead to ambiguity in assigning formal oxidation states to the central metal and the ligands. The synthesis of nickel bis(dithiolene) complexes often involves redox processes. For instance, the initially formed complex may be a dianionic species, [Ni(S₂C₂R₂)₂]²⁻, which can then undergo spontaneous air-oxidation to the monoanionic form or be further oxidized chemically or electrochemically to the neutral species, Ni(S₂C₂R₂)₂. wikipedia.orgub.edu

Controlling the stoichiometry to achieve the desired 2:1 ligand-to-metal ratio is generally straightforward by managing the molar ratios of the reactants. However, controlling the final oxidation state of the complex requires careful management of the reaction conditions, particularly the presence or absence of oxidizing or reducing agents. nih.gov The choice of counterion can also play a role in stabilizing a particular oxidation state of the complex anion. tandfonline.com The complexities in the electronic structure arise from the ability of the thiolate-based ligands to exist in multiple oxidation states. chemrxiv.org

Purification and Isolation Techniques for High-Purity Complexes

Recrystallization:

Recrystallization is a widely used technique for purifying solid organic and coordination compounds. mt.com The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. mt.com For nickel dithiolene complexes, a variety of organic solvents can be effective.

Commonly used solvents for the recrystallization of related nickel bis(dithiolene) complexes include toluene, chlorobenzene, and mixtures of solvents like hexane (B92381)/acetone (B3395972) or hexane/tetrahydrofuran. prepchem.comrochester.edugoogle.com The process involves dissolving the crude complex in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure complex, while impurities remain in the mother liquor. The purified crystals are then collected by filtration.

The table below provides a list of potential solvent systems for the recrystallization of this compound, based on general practices for similar compounds. rochester.edu

| Solvent/Solvent System | Rationale |

| Toluene | Often a good solvent for aromatic compounds, providing a suitable solubility gradient with temperature. prepchem.com |

| Chlorobenzene | Can be effective for less soluble complexes due to its higher boiling point. google.com |

| Hexane/Acetone | A solvent mixture where acetone provides solubility and hexane acts as an anti-solvent to induce crystallization upon cooling. rochester.edu |

| Hexane/Tetrahydrofuran (THF) | Similar to the hexane/acetone system, offering a different polarity balance for optimization. rochester.edu |

Column Chromatography:

For more challenging separations, or to achieve very high purity, column chromatography is a powerful technique. Silica (B1680970) gel is a common stationary phase for the purification of neutral nickel complexes. ucf.edu The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a silica gel column.

A solvent system (eluent) is then passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent. The desired complex is collected as it elutes from the column. The choice of eluent is crucial and is often determined by preliminary thin-layer chromatography (TLC) analysis. A mixture of a non-polar solvent like hexane and a more polar solvent like dichloromethane (B109758) or ethyl acetate is often used, with the polarity of the mixture being adjusted to achieve optimal separation.

The following table outlines a general approach to column chromatography for the purification of this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of hexane and a more polar solvent such as dichloromethane or ethyl acetate. The optimal ratio is determined by TLC. |

| Elution Monitoring | The progress of the separation is monitored by collecting fractions and analyzing them using TLC. The colored nature of the complex can also aid in visual tracking. |

| Product Isolation | Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified solid complex. |

By carefully applying these synthetic and purification methodologies, high-purity this compound can be obtained, enabling detailed studies of its properties and potential applications.

Advanced Structural Characterization and Spectroscopic Elucidation

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of crystalline solids. While a specific crystal structure for the diethylamino derivative is not widely published, extensive studies on closely related nickel dithiolene and dithiocarbamate (B8719985) complexes, alongside theoretical calculations, provide a robust model for its solid-state structure.

The central nickel(II) ion in bis(dithiolene) complexes typically adopts a square planar coordination geometry. wikipedia.orgnih.govdoubtnut.com In bis(4-diethylaminodithiobenzil)nickel, the Ni(II) center is chelated by two bidentate dithiobenzil ligands, resulting in a coordination sphere composed of four sulfur atoms (NiS₄). This arrangement is generally diamagnetic for Ni(II) complexes with strong field ligands like dithiolenes. wikipedia.org

Density Functional Theory (DFT) calculations on the closely related bis(4-dimethylaminodithiobenzil)nickel complex support a square planar geometry. researchgate.net The calculated bond lengths and angles provide insight into the coordination environment. The Ni-S bonds are crucial in defining the geometry. In similar nickel dithiolate structures, Ni-S bond lengths are typically in the range of 2.1 to 2.2 Å. nih.gov The S-Ni-S bond angle within the chelate ring is acute, generally around 85-90°, a characteristic feature of five-membered dithiolene chelate rings. nih.gov The trans S-Ni-S angles are expected to be close to 180°, consistent with a planar arrangement.

| Parameter | Description | Typical Value |

| Coordination Number | Number of atoms bonded to the central Ni(II) ion | 4 |

| Coordination Geometry | Spatial arrangement of the sulfur atoms around the Ni(II) center | Square Planar |

| Ni-S Bond Length | The distance between the nickel and coordinating sulfur atoms | ~2.1 - 2.2 Å |

| S-Ni-S (cis) Angle | The bond angle within a single dithiolene chelate ring | ~85° - 90° |

| S-Ni-S (trans) Angle | The bond angle between sulfur atoms from different ligands | ~180° |

Table 1: Expected geometric parameters for the nickel center in this compound based on related structures and theoretical models.

The dithiolene backbone of the 4-diethylaminodithiobenzil ligand is expected to be largely planar. This planarity arises from the delocalized π-electron system that extends across the C=C double bond and the coordinating sulfur atoms of the dithiolene moiety. In many crystallographically characterized nickel bis(dithiolene) complexes, the entire NiS₂C₂ core of the chelate ring is nearly planar. nih.gov

The phenyl and 4-diethylaminophenyl substituents attached to the dithiolene backbone will be twisted out of the coordination plane to varying degrees due to steric hindrance. The conformation of the diethylamino groups (-N(CH₂CH₃)₂) is flexible and can adopt various orientations in the solid state to optimize packing efficiency. The planarity of the complex as a whole is a key feature of dithiolene chemistry, influencing the electronic properties and potential for intermolecular interactions. nih.gov

In the crystalline state, individual molecules of this compound are likely to engage in various non-covalent interactions, leading to the formation of a well-defined supramolecular architecture. Given the planar nature of the NiS₄ core and the aromatic substituents, π-π stacking interactions between adjacent molecules are highly probable. nih.gov These interactions are crucial in governing the packing of the molecules in the crystal lattice and can influence the material's electronic properties.

The structure of molecular crystals can often be modified by external stimuli. Applying high pressure can induce significant changes in the crystal structure of coordination complexes. For instance, studies on a nickel aspartate framework have shown that pressure can cause a phase transition, leading to a rotation of the Ni(II) coordination octahedra and an anisotropic compression of the unit cell. researchgate.net For planar dithiolene complexes, pressure is expected to decrease intermolecular distances, potentially enhancing π-π stacking and altering electronic conductivity.

While this compound is a neutral complex, the concept of structural modulation by counter-ions is critical in the broader field of dithiolene chemistry. In ionic dithiolene complexes, the size, shape, and charge of the counter-ion can profoundly influence the packing of the complex units in the crystal lattice. nih.govmdpi.com Different counter-ions can lead to entirely different supramolecular assemblies, thereby tuning the physical properties of the material. nih.gov Although not directly applicable to the neutral title compound, this principle highlights the tunability of dithiolene-based crystalline materials.

Vibrational Spectroscopy for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and probing the nature of metal-ligand bonds within a molecule.

The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to the vibrations of the organic ligand framework and the Ni-S coordination bonds.

The vibrations associated with the ligand include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 3100-2850 cm⁻¹ region.

C=C stretching: Vibrations from the aromatic rings and the C=C double bond of the dithiolene backbone are expected in the 1600-1450 cm⁻¹ range.

C-N stretching: The stretching vibration of the C-N bond of the diethylamino group would likely be observed in the 1350-1250 cm⁻¹ region.

C-S stretching: These modes are coupled with other vibrations and typically appear in the fingerprint region, with characteristic bands around 1170 and 880 cm⁻¹. researchgate.net

The metal-ligand vibrations are of particular interest as they provide direct information about the coordination environment.

Ni-S stretching: The stretching vibrations of the Ni-S bonds are a key diagnostic feature. Symmetric and asymmetric Ni-S stretching modes in nickel bis(dithiolene) complexes are typically observed in the range of 300-400 cm⁻¹. researchgate.net

Raman Spectroscopy: A DFT study on the analogous bis(4-dimethylaminodithiobenzil)nickel complex calculated a distinct Raman active Ni-S "breathing" mode at 357 cm⁻¹, which is useful for identifying the complex. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic/Aliphatic C-H stretch | 3100 - 2850 |

| Aromatic/Olefinic C=C stretch | 1600 - 1450 |

| C-N stretch | 1350 - 1250 |

| C-S stretch | ~1170, ~880 |

| Ni-S stretch | 300 - 400 |

Table 2: Expected characteristic infrared (IR) absorption bands for this compound.

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound is dominated by intense transitions that arise from the complex interplay of orbitals associated with the central nickel atom and the dithiobenzil ligands. The electronic structure of such square-planar d⁸ nickel(II) dithiolene complexes gives rise to several types of electronic transitions.

These transitions include metal-centered (d-d), ligand-centered (π-π), and charge-transfer transitions. The d-d transitions in square-planar Ni(II) complexes are typically weak and often obscured by more intense bands. The most prominent features in the spectrum are attributed to ligand-centered π-π transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. In dithiolene complexes, the frontier orbitals often have a mixed metal-ligand character, making definitive assignments complex. The intense absorptions, particularly in the near-infrared (NIR) region, are generally described as arising from π-π* transitions within the delocalized dithiolene ligand system, which has significant contribution from the sulfur and nickel orbitals.

A defining characteristic of this compound and related nickel dithiolene complexes is their strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. This property is of significant interest for applications such as NIR-absorbing dyes and photothermal materials. The primary NIR absorption band is typically intense, with high molar absorptivity values (ε > 10⁴ L mol⁻¹ cm⁻¹). researchgate.net

The position of this NIR absorption peak is highly tunable and can be modified by several factors:

Ligand Substitution : Altering the substituent groups on the dithiobenzil ligand can significantly shift the absorption maximum. Electron-donating or -withdrawing groups on the phenyl rings can modify the energy levels of the frontier molecular orbitals, thereby tuning the energy of the electronic transition.

Redox State : The electronic state of the complex influences the NIR absorption. For example, in related nickel dithiolene systems, a shift in the NIR peak from 855 nm to 905 nm has been observed upon a change in the redox state of the molecule. researchgate.net

Solvent Environment : As discussed in section 3.3.4, the surrounding solvent can also modulate the absorption profile.

This tunability allows for the rational design of nickel dithiolene complexes with specific NIR absorption characteristics tailored to particular applications.

Table 2: NIR Absorption Maxima for Various Nickel Dithiolene Complexes

| Complex Type | State/Medium | Absorption λₘₐₓ (nm) |

| Nickel Dithiolene researchgate.net | Green State | 855 |

| Nickel Dithiolene researchgate.net | Red State | 905 |

| [Ni(iPr₂timdt)₂]⁰ researchgate.net | Dichloromethane (B109758) | ~1000 |

This interactive table illustrates the tunability of the NIR absorption peak based on the complex's redox state and ligand structure.

While possessing strong absorption properties, this compound and similar square-planar Ni(II) complexes are generally not known for significant photoluminescence or fluorescence in solution at room temperature. The excited states of many nickel complexes undergo rapid and efficient non-radiative decay. ucla.edu

Upon photoexcitation, the molecule is promoted to an excited electronic state. However, instead of relaxing via the emission of a photon (luminescence), the energy is typically dissipated through other pathways. rsc.orgrsc.org In many Ni(II) systems, the initially formed metal-to-ligand charge transfer (MLCT) state rapidly decays to a lower-energy, long-lived metal-centered (d-d) excited state. ucla.edu These d-d states are often non-emissive and facilitate the return to the ground state through vibrational relaxation (heat dissipation). ucla.edu The study of these ultrafast processes requires specialized techniques like transient absorption spectroscopy to probe the nature and lifetime of these short-lived excited states. rsc.orgrsc.orgresearchgate.netnih.gov

The electronic absorption spectrum of this compound can exhibit solvatochromism, where the position, and sometimes intensity, of the absorption bands change with the polarity of the solvent. ijiset.com This phenomenon is particularly pronounced for charge-transfer bands, as the change in dipole moment between the ground and excited states leads to differential solvation.

The interaction between the solute molecule and the surrounding solvent molecules can stabilize the ground state and the excited state to different extents. slideshare.net Key solvent properties that influence the spectra include:

Polarity and Dielectric Constant : More polar solvents can lead to shifts in the absorption maxima. For instance, in a related nickel-dithiolene complex, a strong and sharp NIR absorption band was observed in a non-coordinating aprotic solvent with a low dielectric constant. researchgate.net

Hydrogen Bonding Capability : Solvents that can act as hydrogen bond donors or acceptors can specifically interact with the solute, further influencing the electronic transition energies. ijcce.ac.ir

A negative solvatochromism (a hypsochromic or blue shift) is often observed for some charge-transfer bands as solvent polarity increases, indicating that the ground state is more stabilized by the polar solvent than the excited state. Conversely, positive solvatochromism (a bathochromic or red shift) can also occur. The specific behavior depends on the nature of the electronic transition involved.

Magnetic Resonance Spectroscopic Techniques

Magnetic resonance techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are indispensable tools for the structural characterization of coordination compounds.

Nuclear Magnetic Resonance (NMR) : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons in the diethylamino and phenyl groups of the ligands would confirm the molecular connectivity and symmetry of the this compound complex.

Electron Paramagnetic Resonance (EPR) : EPR spectroscopy is a technique used for studying species that have unpaired electrons. Neutral, square-planar Ni(II) complexes with a d⁸ electron configuration are typically low-spin and diamagnetic (S=0), making them EPR silent. However, if the complex undergoes oxidation or reduction to form paramagnetic species (e.g., Ni(I) or Ni(III)), EPR would be a critical technique to characterize the resulting species and provide insight into the location of the unpaired electron spin density.

Despite the power of these techniques, specific and detailed NMR or EPR spectroscopic studies on this compound are not extensively reported in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of diamagnetic species in solution. For a square planar d⁸ metal complex like the neutral, diamagnetic form of this compound, ¹H and ¹³C NMR spectroscopy would provide invaluable information about the ligand framework.

Similarly, a ¹³C NMR spectrum would display a unique resonance for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms in the aromatic rings and the ethyl groups would provide further confirmation of the molecular structure. The dithiolene carbons would likely exhibit characteristic shifts indicative of their sp² hybridization and proximity to the sulfur and nickel atoms.

It is important to note that the presence of any paramagnetic species, even in small amounts, can lead to significant line broadening and shifts in the NMR spectrum, potentially rendering it uninterpretable. acs.org Therefore, the purity and diamagnetic nature of the sample are crucial for obtaining high-resolution NMR data.

Table 1: Hypothetical ¹H NMR Data for Diamagnetic this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 7.0-8.0 | Multiplet | Aromatic Protons | Phenyl & Diethylaminophenyl Rings |

| δ 3.4-3.6 | Quartet | 8H | -N(CH₂CH₃)₂ |

| δ 1.1-1.3 | Triplet | 12H | -N(CH₂CH₃)₂ |

Note: This table is hypothetical and intended to illustrate the type of data obtained from ¹H NMR spectroscopy. Actual chemical shifts may vary.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically for the study of paramagnetic species, i.e., those with unpaired electrons. The monoanionic form of this compound, [Ni(S₂C₂(C₆H₄NEt₂)₂)₂]⁻, would be a paramagnetic species (S = 1/2) and thus EPR active.

The EPR spectrum of such a species would be characterized by its g-value and any hyperfine coupling interactions. The g-value is a dimensionless quantity that is a measure of the magnetic moment of the unpaired electron and is sensitive to the electronic environment of the nickel ion and the nature of the ligands. For nickel dithiolene complexes, the g-value can provide insights into the degree of delocalization of the unpaired electron over the metal and ligand orbitals.

Hyperfine coupling can arise from the interaction of the unpaired electron with the magnetic nuclei of neighboring atoms, such as ¹⁴N from the diethylamino group or potentially ¹H. This coupling would manifest as a splitting of the main EPR signal into multiple lines, and the magnitude of this splitting (the hyperfine coupling constant) would provide information about the distribution of the spin density within the molecule.

The line shape and width of the EPR signal can also be informative, providing details about relaxation processes and molecular tumbling in solution. Low-temperature EPR studies might be necessary to resolve fine features of the spectrum.

Table 2: Expected EPR Parameters for Paramagnetic [this compound]⁻

| Parameter | Expected Information |

| g-value | Information about the electronic structure and delocalization of the unpaired electron. |

| Hyperfine Coupling | Details on the distribution of spin density onto ligand atoms. |

| Linewidth | Insights into spin relaxation and molecular dynamics. |

Note: This table describes the expected parameters from an EPR experiment on a paramagnetic form of the title compound.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight of a compound and investigating its fragmentation pathways. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for generating gas-phase ions of the intact molecule.

The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or [M]⁻, depending on the ionization mode used. The isotopic pattern of this peak would be characteristic of a nickel-containing compound, due to the natural abundance of nickel isotopes (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, and ⁶⁴Ni). This isotopic signature provides a high degree of confidence in the elemental composition of the molecular ion.

In addition to the molecular ion, the mass spectrum may also display peaks corresponding to fragment ions. The analysis of these fragments can provide valuable structural information. For this compound, fragmentation might occur through the loss of one of the dithiobenzil ligands or through cleavage of the diethylamino groups. The observed fragmentation pattern would help to confirm the connectivity of the atoms within the complex. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of their elemental formulas with high accuracy.

Table 3: Anticipated Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [M]⁺ or [M]⁻ | Molecular ion peak, confirming the molecular weight. |

| Isotopic Pattern | Characteristic pattern for a nickel-containing compound. |

| Fragment Ions | Peaks corresponding to the loss of ligands or side chains, providing structural information. |

Note: This table outlines the anticipated data from a mass spectrometry analysis.

Electronic Structure and Electrochemical Behavior

Theoretical Frameworks for Electronic Structure Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic properties of related complexes, such as bis(4-dimethylaminodithiobenzil)nickel. These calculations provide insights into bond lengths, atomic charges, and the composition of frontier molecular orbitals, which are crucial for understanding the complex's reactivity and spectroscopic properties. researchgate.net

Contributions of Metal and Ligand Orbitals to Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and redox behavior of bis(4-diethylaminodithiobenzil)nickel. In nickel bis(dithiolene) complexes, both the metal and the ligand orbitals contribute significantly to these frontier orbitals.

The HOMO is typically a π-orbital with substantial contribution from the sulfur atoms of the dithiolene ligands. The LUMO is also a π-orbital, primarily delocalized over the dithiolene ligand framework. Theoretical calculations on analogous nickel bis(dithiolene) complexes reveal that the frontier orbitals have considerable sulfur character, highlighting the non-innocent nature of the dithiolene ligands. nih.gov The metal d-orbitals also mix with the ligand orbitals, but the HOMO and LUMO are often predominantly ligand-based in character. This extensive mixing of metal and ligand orbitals results in a delocalized electronic structure.

DFT calculations on the closely related bis(4-dimethylaminodithiobenzil)nickel complex provide valuable insights that can be extrapolated to the diethylamino derivative. These calculations show that the energy gap between the HOMO and LUMO is relatively small, which is characteristic of molecules that absorb light in the near-infrared region. researchgate.net The diethylamino groups, being electron-donating, are expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the spectroscopic properties of the complex.

Electronic Delocalization within the Chelate Ring System

A hallmark of bis(dithiolene) complexes, including this compound, is the extensive electronic delocalization within the five-membered NiS₂C₂ chelate rings. This delocalization is a consequence of the π-conjugation that extends over the nickel, sulfur, and carbon atoms of the ring. Bond length analyses of related nickel bis(dithiolene) structures show C-S and C-C bond distances that are intermediate between single and double bonds, providing experimental evidence for this delocalization. nih.gov

Redox Properties and Electrochemistry

Bis(dithiolene) complexes are renowned for their rich electrochemistry, typically undergoing a series of reversible one-electron transfer reactions. This redox activity is a direct consequence of the delocalized electronic structure and the non-innocent nature of the dithiolene ligands.

Cyclic Voltammetry Studies of Reversible Redox Couples

Cyclic voltammetry is a key technique for probing the redox behavior of these complexes. For nickel bis(dithiolene) systems, cyclic voltammograms typically display two reversible one-electron redox couples. These correspond to the sequential reduction of the neutral complex to the monoanion and then to the dianion.

The general redox behavior can be represented by the following equilibria:

[Ni(S₂C₂R₂)₂]⁰ + e⁻ ⇌ [Ni(S₂C₂R₂)₂]¹⁻ [Ni(S₂C₂R₂)₂]¹⁻ + e⁻ ⇌ [Ni(S₂C₂R₂)₂]²⁻

Analysis of Oxidation States and Electron Transfer Series

The electron transfer series in nickel bis(dithiolene) complexes involves three principal members: a neutral species, a monoanion, and a dianion. Due to the significant metal-ligand orbital mixing, assigning precise oxidation states to the nickel center is challenging. In the neutral complex, the electronic structure is often described as a nickel(II) center coordinated to two radical monoanionic dithiolene ligands whose spins are antiferromagnetically coupled, resulting in a diamagnetic ground state. nih.gov

Upon the first reduction, a monoanionic species is formed where the added electron resides in a ligand-based molecular orbital. The second reduction leads to a dianionic complex, which is generally described as a nickel(II) center with two dianionic ene-1,2-dithiolate ligands. nih.gov This series of ligand-centered redox events highlights the role of the dithiolene ligand as an electron reservoir. The ability of the complex to exist in multiple stable oxidation states is a direct result of the electronic delocalization that distributes the charge over the entire molecule. utah.edunih.gov

Influence of Ligand Substituents on Redox Potentials

The redox potentials of bis(dithiolene) complexes are highly sensitive to the nature of the substituents on the dithiolene ligand. Electron-donating groups, such as the diethylamino group in this compound, are expected to make the complex easier to oxidize and harder to reduce. This is because electron-donating groups increase the electron density on the dithiolene backbone, raising the energy of the HOMO.

Conversely, electron-withdrawing substituents have the opposite effect, making the complex easier to reduce. This tunability of redox potentials through ligand modification is a key feature of dithiolene chemistry, allowing for the rational design of complexes with specific electrochemical properties for various applications. nih.gov Studies on a range of substituted nickel bis(dithiolene) complexes have demonstrated a clear correlation between the electronic nature of the substituents and the measured redox potentials. researchgate.net The strong electron-donating character of the diethylamino groups in the para position of the phenyl rings will therefore significantly influence the redox potentials of this compound compared to unsubstituted or electron-withdrawing group substituted analogues.

Spin State Analysis and Magnetic Properties

The magnetic properties of this compound are intrinsically linked to its electronic structure and the oxidation state of the central nickel atom and the ligands. For neutral nickel(II) bis(dithiolene) complexes, the two dithiolene ligands can be considered as radical monoanions.

In the case of this compound, the central nickel(II) ion is in a square planar coordination environment. The two radical monoanionic ligands engage in strong antiferromagnetic coupling, where the spins of the unpaired electrons on each ligand align in opposite directions. This spin pairing results in a net spin of zero (S=0), rendering the neutral complex diamagnetic. This diamagnetic nature is a general characteristic of neutral, square-planar nickel bis(dithiolene) complexes.

Upon reduction, the spin state of the molecule changes. The addition of one electron leads to a radical anionic species with a net spin of S=1/2, making it paramagnetic. The addition of a second electron results in a dianionic species where the spins are again paired, leading to a diamagnetic state (S=0).

Magnetic Properties of this compound in Different Redox States

| Redox State | Net Spin (S) | Magnetic Behavior |

| Neutral | 0 | Diamagnetic |

| Radical Anion | 1/2 | Paramagnetic |

| Dianion | 0 | Diamagnetic |

Properties are based on the general behavior of nickel bis(dithiolene) complexes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has been a pivotal tool in elucidating the fundamental properties of Bis(4-dimethylaminodithiobenzil)nickel. These calculations provide a quantum mechanical description of the molecule's electron density, from which its geometry and electronic characteristics can be derived.

DFT calculations have been employed to determine the most stable three-dimensional arrangement of atoms in Bis(4-dimethylaminodithiobenzil)nickel. researchgate.net The geometry optimization process minimizes the energy of the molecule to predict its ground-state structure. For the dimethyl analogue, these calculations reveal a square-planar coordination geometry around the central nickel atom, which is bonded to four sulfur atoms. researchgate.net The optimized structure shows that the two arms branching from the sulfur atoms that contain the dimethylamino groups are longer than the other two arms. researchgate.netresearchgate.net

| Bond | Predicted Length (Å) |

|---|---|

| Ni-S | 2.23 |

| S-C | 1.75 |

| C-C (phenyl) | 1.40 - 1.42 |

| C-N | 1.38 |

The electronic structure of Bis(4-dimethylaminodithiobenzil)nickel has been investigated using DFT to understand the distribution of electrons and the energies of its molecular orbitals. researchgate.net These descriptors are crucial for predicting the molecule's reactivity and spectroscopic behavior. The calculations for the dimethyl derivative show the distribution of atomic charges, indicating the partial positive charge on the nickel atom and the partial negative charges on the sulfur atoms. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined, with the energy gap between them providing insight into the molecule's electronic transitions. researchgate.net

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.24 eV |

| LUMO Energy | -3.01 eV |

| HOMO-LUMO Gap | 2.23 eV |

| Charge on Ni (a.u.) | +0.16 |

| Charge on S (a.u.) | -0.08 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their spectroscopic properties, such as UV-Vis absorption spectra. rsc.org For the Bis(4-dimethylaminodithiobenzil)nickel system, TD-DFT calculations on its dimethyl analogue have been used to simulate its electronic absorption spectrum. researchgate.net These calculations can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved, which are often charge-transfer transitions from the ligand to the metal or within the ligand itself. researchgate.netresearchgate.net

Investigation of Reaction Mechanisms via Computational Pathways

Computational chemistry, particularly DFT, is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms at a molecular level. nih.gov Although specific studies on the reaction mechanisms of Bis(4-diethylaminodithiobenzil)nickel were not identified, computational approaches could be used to explore its synthesis, degradation pathways, or its interactions with other molecules. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathways.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, often in the form of Quantitative Structure-Property Relationships (QSPR), aims to establish a mathematical relationship between the chemical structure of a molecule and its physical or biological properties. nih.gov For a class of compounds like nickel dithiobenzil derivatives, QSPR models could be developed to predict properties such as solubility, reactivity, or spectroscopic characteristics based on descriptors derived from their molecular structure. While no specific QSPR models for this compound were found, the computational data generated from DFT and other methods would be essential for building such predictive models.

Advanced Applications in Materials Science and Catalysis

Application in Organic Electronic Devices

The class of nickel bis(dithiolene) complexes, to which Bis(4-diethylaminodithiobenzil)nickel belongs, has been identified as a promising platform for the development of organic electronic devices. Their planar structure and extensive π-conjugation facilitate intermolecular interactions that are crucial for charge transport in solid-state devices.

The charge transport properties of nickel bis(dithiolene) complexes are a key area of investigation for their application in organic electronics. While specific charge mobility data for this compound is not extensively documented, studies on closely related nickel bis(dithiolene) complexes have demonstrated their potential for efficient charge transport. For instance, high electron mobilities have been reported for some nickel bis(dithiolene) derivatives, with one study determining a value as high as 2.8 cm² V⁻¹ s⁻¹ using the steady-state space-charge limited current technique. rsc.org Such high mobility is attributed to the formation of π-stacked columnar structures in the solid state, which provide pathways for efficient electron transport. However, it has been noted that the charge mobility can be highly dependent on the morphology of the material, with thin spin-coated films sometimes exhibiting lower mobilities than thicker melt-processed films due to differences in molecular packing. rsc.org

Neutral nickel bis(dithiolene) complexes are considered promising candidates for air-stable, single-component ambipolar organic semiconductors, which can conduct both holes and electrons. researchgate.net This ambipolar behavior is highly desirable for the fabrication of complementary logic circuits, which are the building blocks of modern electronics. The ambipolar nature of these materials stems from their electronic structure, which can be tuned to have both shallow Highest Occupied Molecular Orbital (HOMO) and deep Lowest Unoccupied Molecular Orbital (LUMO) levels. researchgate.net This reduces the energy barrier for the injection of both holes and electrons from the electrodes. While many organic semiconductors are sensitive to air, certain nickel bis(dithiolene) complexes have demonstrated efficient ambipolar characteristics even after prolonged exposure to ambient conditions, with some devices achieving high carrier mobilities of up to 10⁻² cm² V⁻¹ s⁻¹ and large on/off ratios of up to 10⁵. researchgate.net The dimethylamino analogue of the title compound, Bis(4-dimethylaminodithiobenzil)nickel, is specifically noted in chemical supplier databases as a material for ambipolar semiconductors in Organic Field-Effect Transistors (OFETs). tcichemicals.com

The integration of this compound and its analogues into thin films and nanostructures is a critical step for their incorporation into electronic devices. Various techniques can be employed for the fabrication of thin films of organic semiconductors, including vacuum evaporation, solution-casting, and mechanical transfer. wikipedia.org For nickel bis(dithiolene) complexes, solution-based methods are often viable due to their solubility in organic solvents. researchgate.net The Langmuir-Schaefer method has been successfully used to create dense, multilayered films of nickel bis(dithiolene) nanosheets, demonstrating a bottom-up approach to fabricating structured thin films. researchgate.net The ability to form well-ordered, crystalline films is crucial, as the intermolecular packing significantly influences the charge transport properties. rsc.orgresearchgate.net Furthermore, the self-assembly of related organometallic compounds into well-defined nanostructures like nanospheres and nanofibers has been demonstrated, suggesting that this compound could also be amenable to the formation of ordered nanostructures through supramolecular interactions. mdpi.com

| Compound Class | Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique | Device Type |

|---|---|---|---|

| Nickel Bis(dithiolene) Complex | 2.8 | Space-Charge Limited Current | Melt-processed device |

| Alkoxy-substituted Nickel Bis(dithiolene) | up to 10⁻² | Field-Effect Transistor | Solution-processed thin film |

Nonlinear Optical (NLO) Properties

This compound and related nickel dithiolene complexes exhibit significant nonlinear optical (NLO) properties, making them attractive for applications in photonics and optoelectronics, such as optical switching and optical limiting.

The NLO response of a material is characterized by its nonlinear susceptibilities. While second-order NLO effects are also of interest, the third-order nonlinear susceptibility, χ⁽³⁾, is particularly relevant for applications like all-optical switching. Studies on soluble nickel bis(dithiolene) oligomers have been conducted to investigate their third-order NLO properties. researchgate.net The Z-scan technique is a common method used to measure the sign and magnitude of the real and imaginary parts of χ⁽³⁾. For some novel nickel derivatives, the Z-scan technique has been employed at wavelengths of 532 nm and 1064 nm to determine their third-order nonlinear optical response. researchgate.net The results of these studies provide valuable insights into the potential of these materials for NLO applications.

Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident light intensity. This property is crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. One of the primary mechanisms responsible for optical limiting in many organic and organometallic compounds is reverse saturable absorption (RSA). mdpi.com In RSA, the excited-state absorption cross-section is larger than the ground-state absorption cross-section. When a high-intensity light beam passes through the material, it excites a significant population of molecules to the excited state, leading to increased absorption and thus limiting the transmitted light.

Several nickel dithiolene complexes have been investigated for their optical limiting capabilities. For example, two neutral nickel complexes with multi-sulfur 1,2-dithiolene ligands demonstrated optical limiting effects with nanosecond and picosecond laser pulses at 532 nm. ucf.edu The limiting thresholds for these complexes were found to be approximately 0.3 J/cm². ucf.eduresearchgate.net Picosecond time-resolved pump-probe and Z-scan experiments have suggested that the limiting effects in these materials originate from a combination of excited-state absorption and refraction. ucf.eduresearchgate.net The broad transparency window of some of these complexes in the visible and near-infrared regions makes them particularly promising for broadband optical limiting applications. researchgate.net In another study, two new nickel complexes containing multi-sulfur 1,2-dithiolene ligands showed limiting thresholds of approximately 0.6 and 0.7 J/cm² with 32 ps laser pulses at 532 nm, which are comparable to the well-known optical limiter C₆₀. rsc.org The dimethylamino analogue of the title compound, Bis(4-dimethylaminodithiobenzil)nickel, has been noted for its use in Q-switching of Nd-glass lasers, an application that relies on its nonlinear absorption properties. researchgate.net

| Compound/Complex Type | Property | Value | Measurement Conditions |

|---|---|---|---|

| Neutral Nickel Dithiolene Complexes | Optical Limiting Threshold | ~0.3 J/cm² | ps laser pulses at 532 nm |

| [NBu₄][Ni(bddt)₂] | Optical Limiting Threshold | ~0.6 J/cm² | 32 ps laser pulses at 532 nm |

| [Ni(bddt)₂] | Optical Limiting Threshold | ~0.7 J/cm² | 32 ps laser pulses at 532 nm |

Near-Infrared (NIR) Dyes and Absorbers for Specialized Technologies

Bis(dithiolene)nickel complexes, including this compound and its analogs, are notable for their strong absorption characteristics in the near-infrared (NIR) region of the electromagnetic spectrum. researchgate.net These square-planar complexes possess a delocalized electronic structure that gives rise to intense and tunable NIR absorption, making them highly stable under laser irradiation. researchgate.net Their unique photophysical properties have led to their investigation as advanced materials for various specialized technologies that leverage NIR light.

Tunability of NIR Absorption Maxima

A key feature of nickel bis(dithiolene) complexes is the ability to tune their maximum NIR absorption wavelength (λmax) by modifying the chemical structure of the dithiolene ligands. Research has demonstrated that the electronic properties of the ligands directly influence the energy of the π–π* electronic transition, which is responsible for the characteristic intense absorption band in the NIR region. nih.gov

Systematic studies involving the synthesis of different dithiolene nickel(II) complexes have shown a clear ligand-dependent NIR absorption performance. By altering the substituent groups on the dithiolene backbone, researchers can precisely control the absorption maxima. For instance, a series of complexes with varying ligands—bis(phenyl) dithiolene (NiBD-Ph), bis(fluorenyl) dithiolene (NiBD-Fl), and bis(carbazolyl) dithiolene (NiBD-Cz)—exhibited distinct absorption peaks centered at 854 nm, 942 nm, and 1010 nm, respectively. nih.govfigshare.com This tunability allows for the rational design of molecules tailored to absorb specific NIR wavelengths for targeted applications.

Furthermore, the formulation of these complexes into nanoparticles can also induce a shift in the absorption peak. When the NiBD-Cz complex was encapsulated within an ethylene (B1197577) oxide/propylene oxide block copolymer (F-127) to form water-soluble nanoparticles (NiBD-Cz NPs), its absorption peak redshifted from 1010 nm to 1036 nm. nih.govfigshare.com This demonstrates that both molecular design and nanoscale formulation are effective strategies for tuning the NIR absorption properties.

| Complex Name | Ligand Structure | Absorption Maximum (λmax) |

| NiBD-Ph | Bis(phenyl) dithiolene | 854 nm |

| NiBD-Fl | Bis(fluorenyl) dithiolene | 942 nm |

| NiBD-Cz | Bis(carbazolyl) dithiolene | 1010 nm |

| NiBD-Cz NPs | NiBD-Cz in F-127 nanoparticles | 1036 nm |

Role in Photothermal Conversion (e.g., for specialized materials applications)

The strong NIR absorption of bis(dithiolene)nickel complexes is coupled with an efficient ability to convert the absorbed light energy into heat, a process known as photothermal conversion. This property is critical for applications in specialized materials, such as those used for photothermal therapy, where localized heating is required. researchgate.net The conversion efficiency from light to heat for these complexes can be remarkably high, reaching up to 40–50%. researchgate.net

Recent studies have highlighted a specific derivative, NiBD-Cz, formulated as nanoparticles (NiBD-Cz NPs), which exhibits a photothermal conversion efficiency (PCE) of 63.6% when irradiated with a 1064 nm laser. researchgate.netnih.govfigshare.com This value is reported to be among the highest for metal bis(dithiolene) complexes, enabling significant thermal effects even at low concentrations and under low-power laser irradiation. nih.govfigshare.com The robust photostability of these complexes ensures they can withstand prolonged laser exposure without significant degradation, a crucial factor for practical applications. researchgate.net The integration of these complexes into soft matter, such as nanoparticles, gels, and liquid crystals, opens avenues for creating photoresponsive materials where the material state can be controlled by light. researchgate.net

Catalytic Activity

Bis(dithiolene)nickel complexes have emerged as versatile catalysts in various chemical transformations. Their activity stems from the "non-innocent" character of the dithiolene ligands, which can actively participate in redox processes, and the ability of the nickel center to access multiple oxidation states. This electronic flexibility allows them to mediate electron transfer in catalytic cycles for reactions ranging from electroreduction to bio-inspired processes.

Homogeneous Catalysis Applications (e.g., Electroreduction)

In the field of homogeneous catalysis, nickel bis(dithiolene) complexes have shown significant promise for the electroreduction of small molecules, particularly carbon dioxide (CO₂). researchgate.net These complexes can act as molecular catalysts in solution, facilitating the conversion of CO₂ into value-added products like formate (B1220265) (HCOO⁻). researchgate.net

One study focused on a nickel complex with a NiS₄ coordination environment, designed to mimic the active sites of certain enzymes. This complex proved to be an effective catalyst for CO₂ reduction, yielding formate as the primary product with smaller amounts of carbon monoxide and hydrogen. researchgate.net The catalysis was shown to be stable and operate with a good faradaic yield, highlighting its potential for sustainable fuel production. researchgate.net The performance of such catalysts can be dependent on the experimental conditions, including the electrode material used. researchgate.net

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of catalysis is crucial for designing more efficient catalysts. For nickel bis(dithiolene) complexes, mechanistic studies often combine experimental techniques like cyclic voltammetry with computational methods such as Density Functional Theory (DFT).

In the context of CO₂ electroreduction, DFT calculations have suggested the critical involvement of a Ni(III)-hydride intermediate in the reaction pathway. researchgate.net This intermediate is key to the different pathways that lead to the formation of formate, CO, and H₂. researchgate.net

For the hydrogen evolution reaction (HER), detailed DFT calculations on a series of nickel bis-aryldithiolene complexes have provided significant mechanistic insights. nih.gov The proposed mechanism involves multiple reduction and protonation steps. A key finding is that protonation is more likely to occur on a sulfur atom of the dithiolene ligand rather than directly on the nickel center. nih.gov This contrasts with the proposed mechanisms for analogous cobalt dithiolene complexes, underscoring the unique role of the nickel-sulfur framework. nih.gov The catalytic cycle is believed to proceed through an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism, starting with the reduction of the complex to a dianionic state, followed by sequential protonation and reduction steps that culminate in the release of H₂. nih.gov

Bio-inspired Catalysis (e.g., Hydrogen Evolution, CO₂ Reduction)

The structural and functional similarities between the active sites of certain metalloenzymes and nickel bis(dithiolene) complexes have inspired their use in bio-inspired catalysis. Enzymes like formate dehydrogenase and CO-dehydrogenase, which feature metal centers coordinated by sulfur-rich ligands, serve as blueprints for designing synthetic catalysts for CO₂ reduction. researchgate.net A nickel complex containing a NiS₄ motif was specifically prepared to mimic the molybdopterin cofactor found in these enzymes and successfully catalyzed the electroreduction of CO₂ to formate. researchgate.net This work opens a pathway toward a new class of mononuclear, sulfur-coordinated nickel catalysts for CO₂ reduction. researchgate.net

Similarly, these complexes are effective catalysts for the hydrogen evolution reaction (HER), a process central to hydrogenases enzymes. github.io Nickel bis(dithiolene) complexes can electrocatalytically reduce protons to molecular hydrogen. nih.gov Studies have shown that these complexes are active catalysts with good faradaic yields for H₂ production. nih.gov The catalytic activity can be tuned by modifying the substituents on the dithiolene ligands. Adding electron-withdrawing groups or extending the π-conjugated system of the ligand can favorably alter the reduction potentials and lower the energy barrier for H₂ elimination, providing a strategy for the rational design of more efficient HER catalysts. github.io

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel Bis(dithiobenzil)nickel Derivatives with Tailored Functionalities

The synthetic adaptability of the bis(dithiobenzil)nickel framework is a cornerstone for future investigations. The ability to modify the peripheral ligands offers a direct route to fine-tuning the electronic, optical, and physicochemical properties of the complex. Future research will likely concentrate on strategic modifications of the ligand structure to elicit specific functionalities.

A primary avenue of exploration involves the introduction of various functional groups onto the phenyl rings of the dithiobenzil ligand. For instance, the incorporation of electron-withdrawing or -donating moieties can systematically modulate the redox potential of the nickel center and the energy levels of the molecular orbitals. This, in turn, allows for precise control over the absorption and emission characteristics of the molecule, paving the way for applications in areas such as near-infrared (NIR) dyes and optical sensors.

Furthermore, the synthesis of asymmetric bis(dithiobenzil)nickel complexes, where the two dithiobenzil ligands bear different substituents, presents an exciting frontier. This approach can lead to molecules with tailored intramolecular charge-transfer properties, which are highly desirable for applications in nonlinear optics and molecular electronics. The challenge lies in developing selective and high-yield synthetic routes to these asymmetric derivatives.

Another promising direction is the creation of extended, conjugated systems by linking multiple bis(dithiobenzil)nickel units. This can be achieved through the design of bridging ligands that connect the individual complexes. Such oligomeric and polymeric structures could exhibit enhanced charge transport properties, making them suitable for use in organic field-effect transistors and photovoltaic devices.

Table 1: Potential Functional Groups for Tailoring Bis(dithiobenzil)nickel Properties

| Functional Group Category | Examples | Potential Impact on Properties |

| Electron-Donating Groups | -OCH3, -N(CH3)2 | Red-shift in absorption spectra, lower oxidation potentials |

| Electron-Withdrawing Groups | -CF3, -NO2 | Blue-shift in absorption spectra, higher oxidation potentials |

| Chiral Moieties | (S)- or (R)-alkoxy groups | Induction of chiroptical properties (e.g., circular dichroism) |

| Polymerizable Groups | Vinyl, acrylate | Covalent incorporation into polymer matrices |

| Water-Solubilizing Groups | -SO3H, -COOH | Enhanced solubility in aqueous media for biological applications |

Integration of the Complex into Multifunctional Hybrid Materials

The unique properties of Bis(4-diethylaminodithiobenzil)nickel make it an attractive building block for the fabrication of multifunctional hybrid materials. The integration of this molecular complex into larger architectures can lead to synergistic effects and novel functionalities that are not present in the individual components.

One key area of opportunity is the development of conductive metal-organic frameworks (MOFs) using bis(dithiobenzil)nickel derivatives as the metallic nodes or the organic linkers. The inherent conductivity of the nickel dithiolene core, combined with the porous and crystalline nature of MOFs, could result in materials with applications in gas separation, catalysis, and chemical sensing. The challenge will be to design synthetic strategies that allow for the controlled assembly of these complexes into well-defined, stable frameworks.

Another promising avenue is the creation of hybrid materials by incorporating this compound into polymer matrices. This can be achieved through non-covalent dispersion or by covalently attaching the complex to the polymer backbone. Such polymer-based composites could exhibit enhanced mechanical properties, processability, and thermal stability, while retaining the desirable optical and electronic characteristics of the nickel complex. These materials could find use in applications such as flexible electronics and smart coatings.

Furthermore, the formation of nanocomposites by combining this compound with inorganic nanoparticles (e.g., gold, silver, quantum dots) opens up possibilities for creating materials with novel plasmonic and photonic properties. The interaction between the molecular complex and the nanoparticles can lead to enhanced light absorption and emission, as well as improved charge separation and transport. These nanocomposites could be utilized in advanced sensing platforms, photocatalysis, and light-harvesting devices.

Advanced Spectroscopic Techniques for Probing Dynamic Processes

To fully harness the potential of this compound and its derivatives, a deep understanding of their fundamental photophysical and electronic processes is essential. Advanced spectroscopic techniques will play a pivotal role in elucidating the structure-property relationships and dynamic behavior of these complexes.

Ultrafast transient absorption spectroscopy, with femtosecond to picosecond time resolution, will be crucial for mapping the excited-state dynamics of these molecules. By tracking the formation and decay of transient species, researchers can gain insights into processes such as intersystem crossing, internal conversion, and charge transfer. This knowledge is vital for optimizing the performance of these complexes in applications such as photothermal therapy and optical limiting.

Time-resolved infrared (TRIR) and Raman spectroscopy will provide valuable information about the structural changes that occur in the molecule upon photoexcitation. By monitoring the vibrational modes of the complex in its excited state, it is possible to identify the specific bonds and functional groups that are involved in the electronic transitions and subsequent relaxation processes.

Furthermore, spectroelectrochemistry, which combines spectroscopic and electrochemical measurements, will be instrumental in correlating the electronic structure of the complex with its redox behavior. By observing the changes in the absorption or emission spectrum as a function of the applied potential, researchers can identify the nature of the frontier molecular orbitals and understand how they are affected by oxidation and reduction. This information is critical for the design of efficient electrocatalysts and redox-active materials. mdpi.com

Computational Strategies for High-Throughput Screening and Predictive Material Design

Computational modeling and simulation are poised to accelerate the discovery and development of new bis(dithiobenzil)nickel-based materials. By leveraging the power of theoretical chemistry, researchers can predict the properties of novel derivatives before they are synthesized, thereby guiding experimental efforts and reducing the time and cost associated with trial-and-error approaches.

Density functional theory (DFT) and time-dependent DFT (TD-DFT) will continue to be workhorse methods for calculating the geometric and electronic structures, as well as the optical absorption spectra, of these complexes. researchgate.net These calculations can provide valuable insights into how different substituents and structural modifications influence the key properties of the molecule. For instance, DFT can be used to predict the redox potentials and ionization potentials, which are crucial for designing materials for electronic applications. nih.gov

High-throughput computational screening represents a particularly exciting opportunity. By creating large virtual libraries of candidate molecules and using automated computational workflows to predict their properties, it is possible to rapidly identify the most promising candidates for a given application. This approach can significantly expand the accessible chemical space and uncover novel structures with superior performance.

Furthermore, the development of accurate and efficient multiscale modeling approaches will be essential for predicting the properties of these complexes in more complex environments, such as in solution, in thin films, or as part of a hybrid material. By combining quantum mechanical methods for the complex itself with classical or continuum models for the surrounding environment, it is possible to capture the effects of intermolecular interactions and the dielectric medium on the properties of the material. Such predictive modeling will be invaluable for the rational design of functional materials with optimized performance in real-world devices. rsc.org

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Bis(4-diethylaminodithiobenzil)nickel in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is required if dust generation is likely .

- Ventilation : Work in a fume hood to avoid inhalation exposure. Ensure local exhaust ventilation during handling .

- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with water and seek medical attention. Store separately from strong oxidizers to prevent reactive hazards .

- Storage : Keep in sealed containers under inert gas (e.g., argon) to maintain stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use UV-Vis spectroscopy to confirm electronic transitions (e.g., λmax at 450–600 nm, typical for nickel dithiolene complexes) .

- Elemental Analysis : Validate stoichiometry via CHNS/O analysis to verify C, H, N, S, and Ni content .

- X-ray Crystallography : Resolve molecular geometry and confirm ligand coordination modes .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways under inert atmospheres .

Q. What experimental design principles apply to synthesizing this compound?

- Methodological Answer :

- Factorial Design : Optimize reaction variables (e.g., temperature, ligand-to-metal ratio, solvent polarity) using a 2<sup>k</sup> factorial approach to identify significant yield predictors .

- Solvent Selection : Prioritize aprotic solvents (e.g., THF, DMF) to stabilize intermediates and minimize side reactions .

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track ligand exchange and metal coordination kinetics .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and reactivity analysis of this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for ligand substitution or redox processes .

- Machine Learning (ML) : Train ML models on existing nickel-dithiolene reaction datasets to predict optimal conditions (e.g., solvent, catalyst loading) for novel derivatives .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to refine experimental protocols .

Q. What strategies address contradictions between theoretical predictions and experimental data in this compound studies?

- Methodological Answer :

- Error Source Analysis : Cross-validate computational parameters (e.g., basis sets, solvation models) against experimental benchmarks (e.g., redox potentials, spectroscopic data) .

- Sensitivity Testing : Vary input assumptions (e.g., spin states, solvation effects) in simulations to quantify their impact on predicted outcomes .

- Multi-technique Validation : Combine computational results with XAS (X-ray Absorption Spectroscopy) and EPR to resolve discrepancies in electronic structure .

Q. How can researchers optimize the catalytic activity of this compound in redox reactions?

- Methodological Answer :

- Electrochemical Profiling : Use cyclic voltammetry to map redox potentials and identify catalytic turnover conditions (e.g., E1/2 for Ni<sup>II</sup>/Ni<sup>III</sup> transitions) .

- Substrate Scope Screening : Employ high-throughput experimentation (HTE) to test reactivity across diverse substrates (e.g., aryl halides, alkenes) .

- Mechanistic Probes : Introduce isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) to trace reaction pathways and identify rate-limiting steps .

Q. What methodologies enable the study of this compound’s environmental impact and degradation pathways?

- Methodological Answer :

- Ecotoxicity Assays : Conduct microcosm studies with soil/water samples to assess bioaccumulation and toxicity thresholds .

- Advanced Oxidation Processes (AOPs) : Expose the compound to UV/H2O2 or Fenton reagents to simulate degradation and identify byproducts via LC-MS .

- Lifecycle Analysis (LCA) : Model environmental persistence using QSAR (Quantitative Structure-Activity Relationship) tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.